molecular formula C35H36O6S B12517391 Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside

Cat. No.: B12517391
M. Wt: 584.7 g/mol
InChI Key: IKFDEPUTIUTSLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves multiple steps, including the protection of hydroxyl groups, acetylation, and thioglycoside formation. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside is widely used in scientific research, particularly in the fields of glycoscience and chemical biology. Its applications include:

Mechanism of Action

The mechanism of action of Phenyl 2-O-Acetyl-3,4,6-tri-O-benzyl-1-thio-beta-D-galactopyranoside involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers its glycosyl moiety to acceptor molecules. The thioglycoside linkage is crucial for its stability and reactivity in these reactions .

Properties

IUPAC Name

[4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36O6S/c1-26(36)40-34-33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(25-37-22-27-14-6-2-7-15-27)41-35(34)42-30-20-12-5-13-21-30/h2-21,31-35H,22-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFDEPUTIUTSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1SC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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